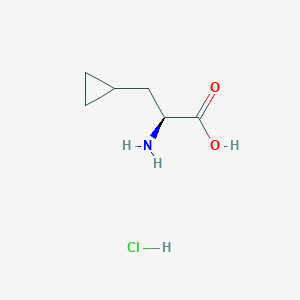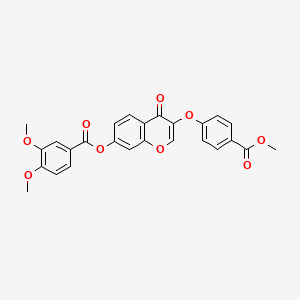![molecular formula C20H16N2O2S2 B2998791 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-47-9](/img/structure/B2998791.png)
2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as antitumor agents . They have been synthesized as inhibitors of EZH2, a protein that plays a role in cancer cell proliferation .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of a compound called tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed using various techniques. The crystal structure analysis of representative compounds has been described, including details on hydrogen bonding patterns and molecular arrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Safety And Hazards
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-9-16(10-8-15)24-19-18-17(11-12-25-18)21-20(22-19)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPOGRDBXWEDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2998717.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide](/img/structure/B2998719.png)

![10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B2998723.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2998725.png)
![5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2998726.png)

